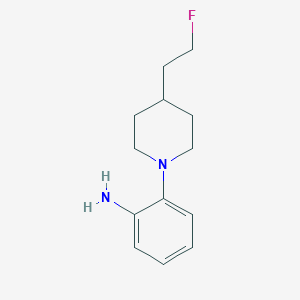

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-[4-(2-fluoroethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-4-2-1-3-12(13)15/h1-4,11H,5-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNDXVSSEPQGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes

Biochemical Analysis

Biochemical Properties

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as G-protein-coupled receptors, modulating their activity and influencing downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific context of its application. In neuronal cells, this compound has been shown to modulate neurotransmitter release by interacting with receptors and ion channels involved in synaptic transmission. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting cell survival mechanisms. These effects highlight the potential of this compound as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes, such as cytochrome P450, altering their catalytic activity and affecting the metabolism of other substrates. Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing downstream signaling pathways. These interactions can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These long-term effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the bioavailability and activity of this compound, influencing its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications and targeting signals. The localization of this compound within these compartments can affect its activity and function, influencing its overall impact on cellular processes.

Biological Activity

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a chemical compound with a unique structure that combines a piperidine ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways. The presence of the fluorinated ethyl group enhances its lipophilicity, which may contribute to its pharmacological profile.

- Molecular Formula : C13H18FN

- Molecular Weight : 209.29 g/mol

- Structure : The compound features a piperidine ring attached to an aniline group, with a fluorinated ethyl substituent.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the pharmaceutical realm. These activities can be categorized as follows:

1. Anticancer Activity

Studies have shown that compounds with similar structures to this compound possess anticancer properties. For instance, piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific protein kinases or receptors involved in cell signaling pathways.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| EF24 analog | Induces apoptosis in FaDu cells | MDPI | |

| Various piperidine derivatives | Cytotoxicity against cancer cells | University of Alberta |

2. Neuropharmacological Effects

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.

| Study | Compound | Target Enzyme | Reference |

|---|---|---|---|

| Dual inhibitor | AChE and BuChE | MDPI | |

| Piperidine derivatives | Neuroprotective effects | Smolecule |

3. Binding Affinity Studies

Interaction studies have demonstrated the binding affinity of this compound against various biological targets, including G-protein-coupled receptors (GPCRs). These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target and context.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Alzheimer's Disease Treatment : A study investigated the dual inhibition of AChE and BuChE by a piperidine derivative, showing promising results in improving cognitive function in animal models.

- Cancer Therapy : Research on piperidine analogs demonstrated their ability to inhibit tumor growth in xenograft models, suggesting a potential role in cancer treatment.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Its piperidine moiety is known for enhancing bioactivity in various drug candidates.

Case Study : A study highlighted the synthesis of derivatives of piperidine-based compounds, including 2-(4-(2-fluoroethyl)piperidin-1-yl)aniline, which demonstrated promising activity against certain cancer cell lines. The modifications to the piperidine structure were crucial for improving selectivity and potency .

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology, particularly concerning its interactions with neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.

Case Study : In vivo studies have shown that derivatives of piperidine can modulate dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders. The specific role of this compound in these pathways is still under investigation but shows potential in treating conditions such as depression and anxiety .

Imaging and Diagnostics

The compound's unique fluorine atom allows it to be utilized in imaging techniques such as Positron Emission Tomography (PET). Its derivatives have been explored for their ability to bind to specific biological targets, aiding in the diagnosis of diseases like Alzheimer's.

Case Study : Research involving tau tracers has indicated that fluorinated compounds can enhance imaging specificity for neurofibrillary tangles associated with Alzheimer's disease. The incorporation of the fluoroethyl group in this compound could improve binding affinity to tau aggregates, thus facilitating better diagnostic imaging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Structural and Functional Differences

Fluorine Substitution: The 2-fluoroethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 4-(piperidin-1-yl)aniline (logP ~1.8) . This improves blood-brain barrier penetration, a critical factor for neuroactive drugs or imaging agents .

Piperidine Modifications :

- Methylpiperazine-piperidinyl (Brigatinib precursor): Introduces basicity and hydrogen-bonding capacity, enhancing kinase inhibition .

- Sulfonyl-piperidinyl : Increases polarity and stability, favoring use in chemical intermediates .

Biological Activity: Calcium Channel Inhibition: Ethyl-linked piperidinyl-anilines (e.g., 4-(2-piperidin-1-yl-ethyl)-aniline) show moderate N-type calcium channel blockade (IC₅₀ ~10 µM) . Fluorination may improve potency. Anticancer Activity: Brigatinib’s methoxy-methylpiperazine analog demonstrates nanomolar efficacy against ALK-positive lung cancer .

Physicochemical Properties

Preparation Methods

Alkylation of Piperidine with 2-Fluoroethyl Halides

A common approach involves the nucleophilic substitution reaction of piperidine with 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate to introduce the 2-fluoroethyl substituent on the piperidine nitrogen.

- Reaction Conditions : Typically conducted in polar aprotic solvents such as 1,4-dioxane or dimethyl sulfoxide (DMSO) at elevated temperatures (~80–140 °C).

- Catalysts/Base : Sometimes cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is used to facilitate the reaction.

- Example : 1-(4-nitrophenyl)piperazine reacted with 1-bromo-2-fluoroethane in 1,4-dioxane, followed by reduction with hydrogen and palladium catalyst to yield the fluoroethylated piperidine intermediate.

Palladium-Catalyzed Buchwald–Hartwig Amination

Coupling of the fluoroethyl-piperidine intermediate with aniline derivatives is efficiently achieved via Buchwald–Hartwig amination.

- Catalysts : Palladium acetate (Pd(OAc)2) combined with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthalene) as ligand.

- Base : Cesium carbonate (Cs2CO3) is commonly employed.

- Solvent : 1,4-Dioxane is preferred.

- Temperature : Reaction is generally performed at 80 °C under nitrogen atmosphere.

- Outcome : Formation of the C-N bond linking the piperidinyl moiety to the aniline ring.

Reduction and Deprotection Steps

- Nitro groups on aromatic rings are reduced to anilines using hydrogen gas with palladium on carbon (Pd-C) catalyst.

- Acetal or other protecting groups on intermediates are removed under acidic conditions (e.g., aqueous HCl in tetrahydrofuran or isopropanol).

- Hydrolysis of esters or nitriles to carboxylic acids or amines is performed using aqueous lithium hydroxide or hydrogen peroxide solutions.

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Transformation |

|---|---|---|---|

| 1 | Piperidine or piperazine derivative | 1-Bromo-2-fluoroethane, Cs2CO3, 1,4-dioxane, 80 °C | 2-Fluoroethyl-piperidine intermediate |

| 2 | 2-Fluoroethyl-piperidine intermediate + Aniline derivative | Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane, 80 °C, N2 | Coupled product (C-N bond formation) |

| 3 | Nitro-substituted intermediate | H2, Pd-C, MeOH, room temp | Reduction to aniline |

| 4 | Protected intermediates | HCl aqueous or IPA, THF, acid treatment | Deprotection to free amine |

| 5 | Ester or nitrile groups | LiOH aqueous, MeOH, THF | Hydrolysis to acid or amine |

Research Findings and Yields

- The Buchwald–Hartwig coupling step typically proceeds with moderate to good yields (~50–80%) depending on substrate and reaction conditions.

- Fluoroethylation via nucleophilic substitution is efficient and yields depend on the purity of reagents and reaction time, often exceeding 70%.

- Reduction of nitro groups to aniline is quantitative under mild hydrogenation conditions.

- The overall synthetic route is amenable to scale-up and can be adapted for radiolabeling purposes by substituting 2-fluoroethyl halides with their radioactive analogs.

Notes on Radiolabeling Adaptations

In radiochemistry, the synthesis of 2-(4-(2-[18F]fluoroethyl)piperidin-1-yl)aniline analogs follows similar steps but uses 2-[18F]fluoroethyl tosylate as the fluorine source. The reaction is carried out in DMSO at 140 °C for 25 minutes, followed by purification via HPLC and solid-phase extraction to achieve high radiochemical purity (>99%) and specific activity (50–75 GBq/mmol).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-(2-fluoroethyl)piperidine with 2-nitroaniline under alkaline conditions, followed by nitro-group reduction. Optimization requires factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Statistical methods like response surface methodology (RSM) can identify critical parameters .

Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

- Methodological Answer : Combine H/C NMR to confirm substitution patterns on the piperidine and aniline moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical uncertainties. For fluorine-specific interactions, F NMR monitors electronic environments .

Q. What environmental factors influence the stability of this compound during storage and experimental use?

- Methodological Answer : Stability studies should assess pH (e.g., buffered solutions from pH 2–12), temperature (4°C to 40°C), and light exposure. Accelerated degradation tests (e.g., 70°C/75% RH for 2 weeks) paired with HPLC-UV analysis quantify degradation products. Fluorine’s electron-withdrawing effects may enhance hydrolytic resistance in acidic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For example, the fluorine atom’s inductive effect lowers electron density at the piperidine nitrogen, favoring electrophilic attack at specific positions. Reaction path searches using software like GRRM or Gaussian validate proposed mechanisms .

Q. What strategies reconcile contradictory data regarding the compound’s receptor binding affinity across different assay systems?

- Methodological Answer : Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) validate target engagement. Control for variables like membrane protein purity, buffer ionic strength, and cell-line expression levels. Meta-analysis of dose-response curves (e.g., Hill slopes) identifies assay-specific artifacts .

Q. How does the 2-fluoroethyl group modulate the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : Comparative studies using in vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life differences. Fluorination typically reduces CYP450-mediated oxidation. In silico ADMET predictors (e.g., SwissADME) model logP and blood-brain barrier permeability changes .

Q. What experimental designs are optimal for studying the compound’s potential as a precursor in multi-step organic syntheses?

- Methodological Answer : Use a Taguchi design to evaluate coupling reactions (e.g., Buchwald-Hartwig amination) with varying ligands, bases, and solvents. Monitor reaction efficiency via LC-MS and isolate intermediates for kinetic studies. Cross-coupling yields can be enhanced by palladium catalysts with bulky phosphine ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.